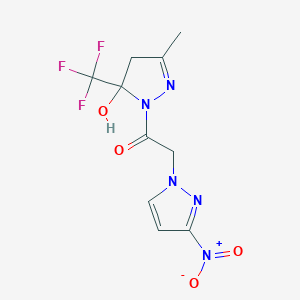![molecular formula C15H13ClF3N3O B279799 N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are used to block the effects of opioids in the body.
作用機序
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as enkephalins and endorphins. By blocking the mu-opioid receptor, this compound inhibits the analgesic and euphoric effects of opioids. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, with minimal activity at other opioid receptors.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to blocking the analgesic and euphoric effects of opioids, this compound has been shown to increase levels of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH). This compound has also been shown to decrease levels of dopamine in the brain, which is involved in the regulation of reward and motivation.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several advantages for use in lab experiments. The compound is highly selective for the mu-opioid receptor, allowing for the study of specific effects of opioid receptor antagonism. This compound is also commercially available and has been well-characterized in scientific literature. However, this compound has several limitations for use in lab experiments. The compound has a short half-life, requiring frequent dosing in animal studies. This compound also has poor solubility in water, requiring the use of organic solvents for administration.
将来の方向性
There are several potential future directions for research involving N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of interest is the role of the mu-opioid receptor in addiction and withdrawal. This compound has been shown to block the development of opioid tolerance and withdrawal in animal studies, suggesting a potential role in the treatment of opioid addiction. Another area of interest is the role of the endogenous opioid system in stress and immune function. This compound has been shown to increase levels of stress hormones in animal studies, suggesting a potential role in the regulation of stress and anxiety. Finally, the development of more potent and selective opioid receptor antagonists, such as this compound, may have potential therapeutic applications in the treatment of opioid addiction and other conditions.
合成法
The synthesis of N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves the reaction of 3-chlorobenzoyl chloride with 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in scientific literature, and the compound is commercially available for research purposes.
科学的研究の応用
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been widely used in scientific research to study the effects of opioid receptor antagonists on the body. The compound has been shown to selectively block the mu-opioid receptor, which is involved in the modulation of pain and reward. This compound has been used in animal studies to investigate the role of the mu-opioid receptor in addiction, tolerance, and withdrawal. This compound has also been used in studies of the endogenous opioid system, which is involved in the regulation of mood, stress, and immune function.
特性
分子式 |
C15H13ClF3N3O |
|---|---|
分子量 |
343.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H13ClF3N3O/c16-10-2-1-3-11(6-10)20-14(23)8-22-12(9-4-5-9)7-13(21-22)15(17,18)19/h1-3,6-7,9H,4-5,8H2,(H,20,23) |
InChIキー |
NQPCBDAKEZWNCW-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
正規SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

